(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 897475-96-6
VCID: VC5911266
InChI: InChI=1S/C20H21N3OS/c1-2-15-9-6-10-17-18(15)21-20(25-17)23-13-11-22(12-14-23)19(24)16-7-4-3-5-8-16/h3-10H,2,11-14H2,1H3
SMILES: CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Molecular Formula: C20H21N3OS
Molecular Weight: 351.47

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone

CAS No.: 897475-96-6

Cat. No.: VC5911266

Molecular Formula: C20H21N3OS

Molecular Weight: 351.47

* For research use only. Not for human or veterinary use.

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone - 897475-96-6

Specification

CAS No. 897475-96-6
Molecular Formula C20H21N3OS
Molecular Weight 351.47
IUPAC Name [4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C20H21N3OS/c1-2-15-9-6-10-17-18(15)21-20(25-17)23-13-11-22(12-14-23)19(24)16-7-4-3-5-8-16/h3-10H,2,11-14H2,1H3
Standard InChI Key RQOHTLYTJSERQT-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₀H₂₁N₃OS, reflecting a heterocyclic architecture. Key structural features include:

  • A 4-ethylbenzo[d]thiazole group, contributing aromaticity and electron-rich regions.

  • A piperazine ring, enabling conformational flexibility and hydrogen-bonding interactions.

  • A phenyl methanone terminus, providing hydrophobic anchoring.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number897475-96-6
IUPAC Name[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
Molecular Weight351.47 g/mol
SMILESCCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4
InChIKeyRQOHTLYTJSERQT-UHFFFAOYSA-N

The benzo[d]thiazole moiety is critical for binding to kinase ATP pockets, while the piperazine linker enhances solubility and pharmacokinetic properties .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone involves multi-step organic reactions:

  • Formation of 4-Ethylbenzo[d]thiazole:

    • Cyclocondensation of 2-aminothiophenol with ethyl-substituted carbonyl precursors under acidic conditions.

  • Piperazine Functionalization:

    • Nucleophilic substitution at the thiazole’s 2-position using piperazine derivatives.

  • Methanone Coupling:

    • Acylation of the piperazine nitrogen with benzoyl chloride or Friedel-Crafts acylation .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclocondensationH₂SO₄, 80–100°C, 6–8 hrs
2Nucleophilic SubstitutionPiperazine, DMF, K₂CO₃, 60°C
3AcylationBenzoyl chloride, Et₃N, CH₂Cl₂

The patent literature highlights analogous methodologies for related kinase inhibitors, employing Suzuki-Miyaura cross-coupling and reductive amination for analogous scaffolds .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions suggest moderate lipophilicity (logP ≈ 3.2) due to the phenyl and ethyl groups. The piperazine ring’s basicity (pKa ~9.5) may enhance water solubility under acidic conditions. Stability studies are lacking, though benzothiazole derivatives are generally resistant to hydrolysis.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include C=O stretch (1680–1700 cm⁻¹), C-N stretch (1250–1350 cm⁻¹), and aromatic C-H bends (700–800 cm⁻¹).

  • NMR: ¹H NMR would show signals for the ethyl group (δ 1.2–1.4 ppm, triplet), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7.0–8.0 ppm).

Pharmacological Profile

Mechanism of Action

Structural analogs in patent US8153629B2 exhibit PI3 kinase inhibition, particularly targeting the p110α isoform with >20-fold selectivity over class Ib isoforms . The benzo[d]thiazole group mimics ATP’s adenine ring, competing for the kinase’s ATP-binding pocket, while the phenyl methanone stabilizes the inactive conformation.

Biological Activity

While direct data on this compound are sparse, related benzothiazole-piperazine hybrids show:

  • Antiproliferative Activity: IC₅₀ values of 50–200 nM in breast cancer (MCF-7) and leukemia (HL-60) cell lines .

  • Immunomodulatory Effects: Suppression of T-cell activation via PI3Kδ inhibition (EC₅₀ ≈ 100 nM) .

Recent Advances and Future Directions

Structural Optimization

  • Bioisosteric Replacement: Substituting the phenyl methanone with heteroaromatic groups (e.g., pyridine) to enhance bioavailability.

  • Prodrug Development: Esterification of the piperazine nitrogen to improve oral absorption.

Collaborative Research Needs

  • Kinase Selectivity Screening: Profiling against 400+ kinases to identify off-target effects.

  • Pharmacokinetic Studies: Assessing bioavailability, half-life, and tissue distribution.

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